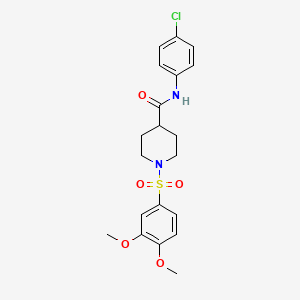
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. The compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and learning and memory processes.
作用機序
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine site. This blocks the receptor's activation by glutamate, which is the primary excitatory neurotransmitter in the brain. By modulating NMDA receptor activity, N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide can regulate synaptic plasticity and prevent the excessive activation of the receptor that can lead to excitotoxicity and neuronal damage.
Biochemical and physiological effects:
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects on the brain and nervous system. These include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the prevention of oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is its high selectivity and specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor modulation on various physiological processes without the confounding effects of other neurotransmitter systems. However, one limitation of using N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide is its relatively low potency compared to other NMDA receptor antagonists, which can limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide. One area of focus could be the development of more potent and selective NMDA receptor antagonists based on the structure of N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide. Another potential direction could be the investigation of the compound's effects on other neurological disorders, such as traumatic brain injury or stroke. Additionally, future research could explore the potential of N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide as a therapeutic agent in combination with other drugs or therapies.
合成法
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde, followed by the formation of a piperidine intermediate and subsequent sulfonation and amide formation reactions.
科学的研究の応用
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been shown to exhibit neuroprotective effects by preventing excitotoxicity and oxidative stress, which are implicated in the pathogenesis of these disorders.
特性
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-18-8-7-17(13-19(18)28-2)29(25,26)23-11-9-14(10-12-23)20(24)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXWCFOBOZTVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

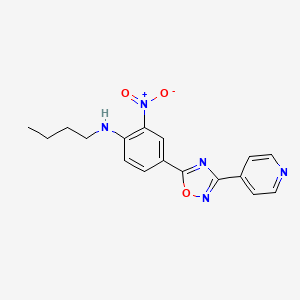
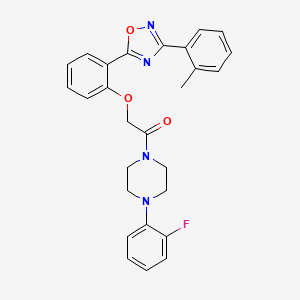
![N-cyclohexyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686005.png)
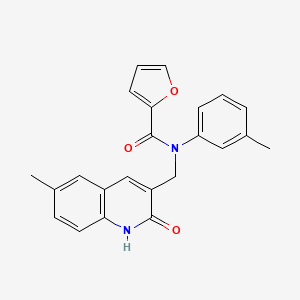

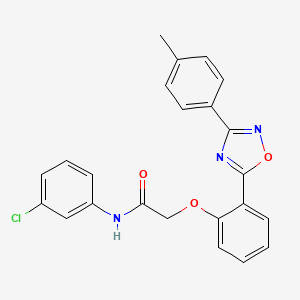
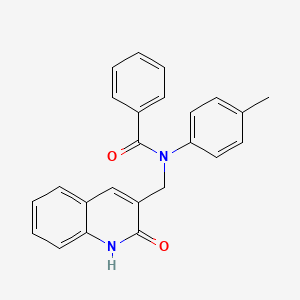

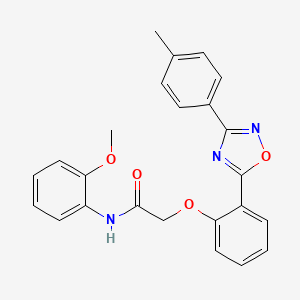
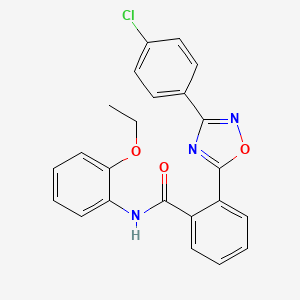
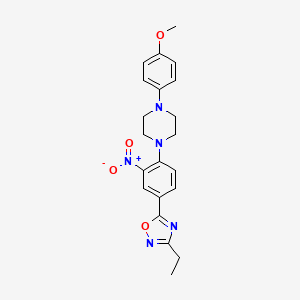

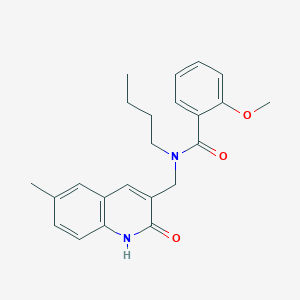
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)